N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have explored the synthesis of novel compounds related to N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, demonstrating potent anticancer activities. For instance, the microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids showed significant cytotoxicity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cancer cell lines. This synthesis approach underscores the compound's relevance in developing anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015). Additionally, another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showcasing anti-inflammatory activity, which further highlights the therapeutic potential of structurally similar compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Potency
The antimicrobial and antifungal properties of thienopyrimidine derivatives, including this compound analogs, have been extensively studied. A specific study on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives reported compounds with significant antibacterial and antifungal potencies, demonstrating the potential for developing new antimicrobial agents from this chemical framework (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
Another fascinating application area is the study of ligand-protein interactions and photovoltaic efficiency. Research on bioactive benzothiazolinone acetamide analogs, which share a structural resemblance to this compound, explored their spectroscopic properties, quantum mechanical studies, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies reveal the compound's utility not only in the biomedical field but also in renewable energy applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Mechanism of Action
Target of Action
The compound “N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known to have diverse biological activities
Mode of Action
Without specific information about this compound, it’s difficult to say exactly how it interacts with its targets. Thieno[3,2-d]pyrimidines often exert their effects by binding to specific proteins or enzymes, altering their function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Thieno[3,2-d]pyrimidines can be involved in a variety of biochemical pathways due to their diverse biological activities .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-14-2-6-16(7-3-14)18-12-29-21-20(18)25-13-26(22(21)28)11-19(27)24-10-15-4-8-17(23)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFHUCHLTYKFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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